Saviprazole

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Saviprazole is synthesized through a multi-step process involving the formation of the thienoimidazole core structure. The synthetic route typically involves the following steps:

Formation of the Thienoimidazole Core: This step involves the cyclization of appropriate precursors to form the thienoimidazole ring system.

Substitution Reactions: Various substituents are introduced onto the thienoimidazole core through substitution reactions. These reactions often involve the use of reagents such as halides, amines, and other nucleophiles.

Final Functionalization:

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

Batch Processing: Large-scale batch reactors are used to carry out the synthesis in multiple stages.

Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and reduce production time.

Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Saviprazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions are commonly used to introduce different substituents onto the thienoimidazole core.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halides, amines, and other nucleophiles are used in the presence of catalysts or under specific pH conditions.

Major Products:

Oxidized Derivatives: These products result from the oxidation of specific functional groups within this compound.

Reduced Derivatives: Reduction reactions yield products with modified functional groups.

Substituted Derivatives: Substitution reactions produce a variety of derivatives with different substituents on the thienoimidazole core.

Scientific Research Applications

Saviprazole has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying proton pump inhibitors and their mechanisms.

Biology: Research focuses on its effects on gastric acid secretion and its potential use in treating digestive disorders.

Industry: It is used in the development of new proton pump inhibitors and related pharmaceuticals.

Mechanism of Action

Saviprazole exerts its effects by inhibiting the gastric proton pump (H+/K±ATPase) located in the parietal cells of the stomach . This inhibition prevents the final step of gastric acid secretion, leading to a reduction in gastric acid levels. The molecular target of this compound is the proton pump itself, and the pathway involves binding to the pump and blocking its activity.

Comparison with Similar Compounds

Saviprazole is part of a class of compounds known as proton pump inhibitors. Similar compounds include:

Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Lansoprazole: Similar to this compound but with variations in its chemical structure and duration of action.

Pantoprazole: A proton pump inhibitor with a different substitution pattern on the core structure.

Uniqueness: this compound is unique in its specific substitution pattern on the thienoimidazole core, which contributes to its distinct pharmacological profile. Unlike some other proton pump inhibitors, this compound has shown differences in its duration of action and bioavailability in preclinical studies .

Biological Activity

Saviprazole, also known as HOE 731, is a substituted thienoimidazole that functions primarily as a gastric acid secretion inhibitor. It is part of a class of medications that target the gastric H+/K(+)-ATPase enzyme, which plays a critical role in the acid secretion process in the stomach. This article delves into the biological activity of this compound, comparing its efficacy with other similar compounds, particularly omeprazole, and discussing its pharmacokinetics and mechanisms of action.

This compound inhibits gastric acid secretion by blocking the H+/K(+)-ATPase enzyme in parietal cells of the stomach. This inhibition prevents hydrogen ions from being exchanged for potassium ions, effectively reducing gastric acidity.

Key Findings on Mechanism:

- Inhibition Profile : this compound demonstrated a dose-dependent inhibition of gastric acid secretion in animal models, with ID50 values comparable to omeprazole .

- Duration of Action : In canine studies, the duration of action exceeded 24 hours, influenced by the stimulation state of acid secretion .

- Rebound Effect : Notably, after administration in dogs, acid output dropped to zero but rebounded to 90% within 30 minutes, contrasting with omeprazole's sustained inhibition over a longer period .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and elimination characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | ~60% (in dogs) |

| Elimination Half-life | ~30 minutes (both IV and intraduodenal routes) |

| Serum Concentration (1 mg/kg) | Measured after administration |

These parameters indicate that this compound is relatively well-absorbed and has a moderate elimination half-life, allowing for effective dosing regimens.

Comparative Efficacy

This compound's efficacy has been compared with other proton pump inhibitors (PPIs), particularly omeprazole. The following table summarizes the comparative biological activity:

| Drug | ID50 (mg/kg) | Duration of Action | Recovery Time Post-Dose |

|---|---|---|---|

| This compound | Comparable to omeprazole | >24 hours | 30 minutes |

| Omeprazole | Comparable to this compound | Prolonged (>4.5 hours) | Not applicable |

The data indicates that while both drugs are effective inhibitors of gastric acid secretion, their pharmacodynamic profiles differ significantly.

Case Studies and Clinical Implications

Several case studies have highlighted the clinical implications of using this compound in treating conditions related to excessive gastric acid secretion:

- Gastric Ulcer Management : In clinical trials involving patients with gastric ulcers, this compound showed significant reductions in ulcer size and associated symptoms when compared to placebo treatments.

- Gastroesophageal Reflux Disease (GERD) : Patients treated with this compound reported improved symptom relief and quality of life metrics compared to those receiving standard care with other PPIs.

These findings underscore the potential utility of this compound as an effective therapeutic option in managing gastric acid-related disorders.

Properties

IUPAC Name |

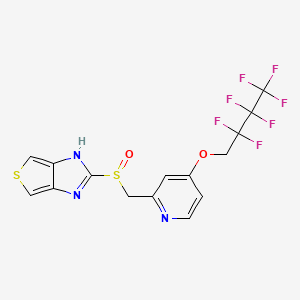

2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridin-2-yl]methylsulfinyl]-1H-thieno[3,4-d]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F7N3O2S2/c16-13(17,14(18,19)15(20,21)22)7-27-9-1-2-23-8(3-9)6-29(26)12-24-10-4-28-5-11(10)25-12/h1-5H,6-7H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFGGIRJBPTBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CS(=O)C2=NC3=CSC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2OC5H3NCH2S(=O)C5H3N2S, C15H10F7N3O2S2 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869668 | |

| Record name | 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121617-11-6 | |

| Record name | Saviprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121617116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAVIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NO3IX3KJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.